molecular formula C22H19NO6S B3532400 4-(Benzylsulfonyl)benzyl 2-(4-nitrophenyl)acetate

4-(Benzylsulfonyl)benzyl 2-(4-nitrophenyl)acetate

Cat. No.: B3532400
M. Wt: 425.5 g/mol
InChI Key: XUAAARUGHWFEMU-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)benzyl 2-(4-nitrophenyl)acetate is an organic compound with the molecular formula C22H19NO6S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfonyl)benzyl 2-(4-nitrophenyl)acetate typically involves multi-step organic reactions. One common method is the esterification reaction between 4-(benzylsulfonyl)benzyl alcohol and 2-(4-nitrophenyl)acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfonyl)benzyl 2-(4-nitrophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The benzylsulfonyl group can be oxidized to a sulfone using oxidizing agents like potassium permanganate.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Amines, alcohols, acid catalysts.

Major Products Formed

    Oxidation: 4-(Benzylsulfonyl)benzyl 2-(4-aminophenyl)acetate.

    Reduction: 4-(Benzylsulfonyl)benzyl 2-(4-nitrophenyl)sulfone.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-(Benzylsulfonyl)benzyl 2-(4-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential as a drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfonyl)benzyl 2-(4-nitrophenyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzylsulfonyl and nitrophenyl groups can form specific interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved in these interactions are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzylsulfonyl)benzyl acetate: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.

    2-(4-Nitrophenyl)acetate: Lacks the benzylsulfonyl group, leading to different biological activity and applications.

Uniqueness

4-(Benzylsulfonyl)benzyl 2-(4-nitrophenyl)acetate is unique due to the presence of both benzylsulfonyl and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-benzylsulfonylphenyl)methyl 2-(4-nitrophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6S/c24-22(14-17-6-10-20(11-7-17)23(25)26)29-15-18-8-12-21(13-9-18)30(27,28)16-19-4-2-1-3-5-19/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAAARUGHWFEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)COC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Benzylsulfonyl)benzyl 2-(4-nitrophenyl)acetate
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